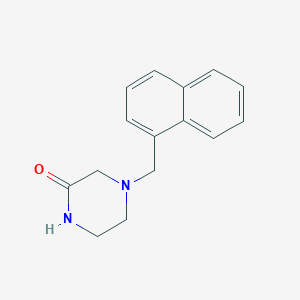

4-(Naphthalen-1-ylmethyl)piperazin-2-one

Description

4-(Naphthalen-1-ylmethyl)piperazin-2-one is a piperazinone derivative characterized by a naphthalene moiety attached to the piperazin-2-one core via a methylene bridge. Piperazinone derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets, particularly in oncology and antiviral research .

Properties

IUPAC Name |

4-(naphthalen-1-ylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-11-17(9-8-16-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFOOMIOAFKNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a pivotal technique for rapid and efficient synthesis of 4-(Naphthalen-1-ylmethyl)piperazin-2-one. A solvent-free approach involves reacting 2-naphthyl piperazine with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) under microwave conditions (300 W, 12 minutes) . This method eliminates prolonged reaction times associated with conventional heating, achieving an 88% yield of the intermediate ethyl [4-(2-naphthyl)piperazin-1-yl] acetate. Subsequent hydrazide formation and cyclocondensation with aromatic aldehydes further demonstrate the versatility of microwave irradiation in reducing reaction durations from hours to minutes .

Key Advantages:

-

Reduced reaction time (12 minutes vs. 4–6 hours for conventional methods) .

-

Higher purity due to minimized side reactions.

-

Energy efficiency through targeted thermal activation.

Conventional Heating Methods

Traditional reflux methods remain relevant for large-scale synthesis. For instance, 1-(naphthalen-1-ylmethyl)piperazine (NMP), a precursor, is synthesized by reacting 1-chloromethylnaphthalene with piperazine in tetrahydrofuran (THF) under reflux . This intermediate is subsequently cyclized using carbonyl sources (e.g., phosgene or triphosgene) in dichloromethane, yielding this compound with moderate-to-high efficiency .

Optimization Insights:

-

Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .

-

Temperature control: Prolonged heating at 80–100°C prevents intermediate degradation.

Catalytic Cyclization Using Transition Metals

Copper-catalyzed reactions offer a robust pathway for constructing the piperazin-2-one core. A reported method employs Cu(2-ethylhexanoate)₂ (5 mol%) in dichloroethane at 60°C to facilitate the cyclization of N¹,N²-disubstituted ethylenediamines with diazo compounds . For example, reacting N¹-benzyl-N²-phenylethylenediamine with ethyl diazoacetate generates 3,4-diphenylpiperazin-2-one derivatives in ≤97% yield . Adapting this protocol to naphthalenyl-containing substrates could streamline the synthesis of this compound.

Mechanistic Considerations:

-

Coordination-assisted activation: The copper catalyst polarizes the diazo compound, enabling nucleophilic attack by the ethylenediamine .

-

Steric effects: Bulky naphthalenyl groups may necessitate longer reaction times or elevated temperatures.

Hydrazide Cyclocondensation

Hydrazide intermediates serve as versatile precursors. Ethyl [4-(2-naphthyl)piperazin-1-yl] acetohydrazide, prepared by treating ethyl acetate derivatives with hydrazine hydrate, undergoes cyclocondensation with aryl aldehydes under acidic conditions . This method produces Schiff base derivatives, which can be further reduced or oxidized to yield the target piperazin-2-one.

Critical Parameters:

-

Acid catalyst: Glacial acetic acid (1–2 equiv) optimizes imine formation .

-

Solvent system: Methanol or ethanol balances reactivity and solubility.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing this compound:

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylmethyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry Applications

4-(Naphthalen-1-ylmethyl)piperazin-2-one has been studied for its potential therapeutic effects against several conditions, particularly in the context of cancer treatment and as a neuropharmacological agent.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant anticancer properties. A study focusing on the inhibition of Mcl-1, an anti-apoptotic protein overexpressed in many cancers, demonstrated that compounds with similar structural motifs can bind effectively to Mcl-1, suggesting potential use in cancer therapy .

Table 1: Binding Affinities of Piperazine Derivatives to Mcl-1

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | TBD |

| Compound 1 | 3 nM |

| Compound 2 | 10 nM |

Note: TBD indicates that specific binding affinity data for this compound is still under investigation.

Neuropharmacological Potential

The compound has also been investigated for its effects on central nervous system (CNS) disorders, such as anxiety and depression. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially leading to therapeutic benefits in psychiatric disorders .

Table 2: Effects of Piperazine Derivatives on CNS Receptors

| Compound | Receptor Target | Affinity (Ki) |

|---|---|---|

| This compound | 5-HT2A | TBD |

| Compound A | D2 | 7.93 ± 0.07 |

| Compound B | α1A | 9.07 ± 0.10 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of piperazine derivatives is crucial for optimizing their pharmacological properties. The presence of the naphthalene moiety significantly influences the binding affinity and selectivity towards various receptors.

Modifications and Their Effects

Research has shown that modifications to the naphthalene or piperazine rings can enhance or diminish biological activity. For instance, substituents at specific positions on the naphthalene ring have been correlated with increased receptor affinity and selectivity .

Table 3: SAR Insights from Piperazine Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group at C-4 | Increased D2 receptor affinity |

| Methoxy substitution | Decreased overall activity |

| Lengthening alkyl chain | Enhanced solubility |

Inhibition of Nucleoside Transporters

A study highlighted the efficacy of a derivative similar to this compound as a selective inhibitor of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and cancer cell proliferation . The compound showed selectivity towards ENT2 over ENT1, indicating its potential as a targeted therapeutic agent.

Case Study Summary:

- Objective: To evaluate the potency and selectivity of analogues against ENTs.

- Findings: The compound exhibited a dose-dependent inhibition with an IC50 value significantly lower for ENT2 compared to ENT1.

Neuropharmacological Studies

In another study focused on neuropharmacological applications, researchers explored how modifications to piperazine derivatives could affect their interaction with serotonin receptors . The findings suggested that certain derivatives could enhance serotonin receptor activation, providing insights into their potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function. This inhibition can affect various cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Key Structural Differences and Implications

- Naphthalene vs. Pyrazolo-Pyridine (C2) : The pyrazolo-pyridine group in C2 introduces hydrogen-bonding capability, enhancing binding affinity in TIPE2 inhibition compared to the purely hydrophobic naphthalene group .

- Substituent Size and Configuration: Trisubstituted derivatives () show that smaller groups (e.g., ethyl) at R1 improve adenovirus inhibition, whereas bulkier naphthalene may favor cytotoxic targets by enhancing membrane permeability .

- Stereochemical Preferences: The (S)-enantiomer in trisubstituted derivatives exhibits higher activity, suggesting that stereochemistry in the piperazinone core critically influences target engagement .

Pharmacological and Mechanistic Insights

- Antiviral Activity: Ethyl and 4-OMe benzyl substituents in trisubstituted derivatives correlate with adenovirus inhibition (IC50: 2–10 µM), likely via protein-target interactions . In contrast, the naphthalene derivative’s activity may rely on disrupting cellular replication machinery through hydrophobic interactions.

- Receptor Selectivity : S 18126’s benzoindane group confers D4 receptor selectivity, whereas naphthalene’s planar structure might favor interactions with flat binding sites (e.g., kinase ATP pockets) .

- Antitubercular Mechanism : 9KE’s imidazole and chlorophenyl groups enable coordination with heme iron in CYP121, a mechanism distinct from naphthalene-based compounds .

Structure-Activity Relationship (SAR) Trends

- Substituent Flexibility : Bulky groups (e.g., naphthalene) may limit conformational flexibility, favoring rigid target binding, while smaller substituents (e.g., ethyl) allow adaptability to diverse targets .

Q & A

Q. Advanced

- Docking studies : Use AutoDock Vina to model binding to MDM2 or kinase pockets. Score interactions using AMBER force fields.

- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns trajectories .

- QSAR models : Corolate substituent effects (e.g., naphthalene hydrophobicity) with IC50 values .

How are contradictions in spectroscopic data (e.g., NMR vs. XRD) resolved during structural validation?

Q. Advanced

- NMR-XRD cross-validation : Compare experimental H/C NMR shifts with DFT-calculated values (B3LYP/6-31G*).

- Dynamic effects : Account for rotameric equilibria in solution (e.g., naphthalene ring rotation) using VT-NMR .

- Crystallographic ambiguity : Re-refine XRD data with alternate SHELXL constraints (e.g., riding hydrogen models) .

What strategies are employed for enantioselective synthesis of this compound?

Q. Advanced

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during alkylation (ee >90%) .

- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., CAL-B in isopropanol) .

- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (heptane/ethanol eluents) .

How is the stability of this compound assessed under varying storage conditions?

Q. Basic

- Thermal stability : TGA/DSC analysis (decomposition onset >200°C).

- Photolytic degradation : Expose to UV light (254 nm) and monitor via HPLC .

- Hydrolytic stability : Incubate in pH 3–9 buffers at 37°C; quantify degradation products via LC-MS .

What role does the naphthalene moiety play in modulating the compound’s pharmacokinetic properties?

Q. Advanced

- Lipophilicity : LogP increases by ~2 units compared to non-aromatic analogs (measured via shake-flask method).

- CYP450 interactions : Naphthalene enhances metabolism by CYP3A4 (determined via hepatic microsome assays) .

- Plasma protein binding : >90% binding observed in SPR assays using HSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.